D,L-O-Desmethyl Venlafaxine-d6
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Description
D,L-O-Desmethyl Venlafaxine-d6 is a deuterated metabolite of Venlafaxine . Venlafaxine is a selective serotonin noradrenaline reuptake inhibitor . It can be used as an antidepressant .
Molecular Structure Analysis
The molecular formula of D,L-O-Desmethyl Venlafaxine-d6 is C16H19D6NO2 . Its molecular weight is 269.41 .Chemical Reactions Analysis
D,L-O-Desmethyl Venlafaxine-d6 is a metabolite of Venlafaxine . The metabolism of venlafaxine is reported to occur by cytochrome P450 (CYP) enzyme CYP2D6 yielding O-desmethylvenlafaxine . A lesser metabolite, N-desmethylvenlafaxine, is produced by CYP3A4 .Scientific Research Applications
Joint Population Pharmacokinetic Modeling
Scientific Field
This application falls under the field of Pharmacology and Drug Discovery .
Application Summary
D,L-O-Desmethyl Venlafaxine-d6 is used in the development of a joint population pharmacokinetic (PPK) model to characterize the pharmacokinetic characters of venlafaxine and O-desmethyl venlafaxine .
Methods of Application
The study involved plasma concentrations with demographic and clinical data derived from a bioequivalence study in 24 healthy subjects and a naturalistic TDM setting containing 127 psychiatric patients . A parent-metabolite PPK modeling was performed with NONMEM software using a non-linear mixed effect modeling approach .
Results or Outcomes
The concentrations of venlafaxine and O-desmethyl venlafaxine were well described with a one-compartment model incorporating first-pass metabolism . The morbid state and concomitant amisulpride were identified as two significant covariates affecting the clearance of venlafaxine and O-desmethyl venlafaxine .
Preclinical Pharmacokinetic Study in Rabbits
Scientific Field
This application is in the field of Preclinical Pharmacokinetics .
Application Summary
D,L-O-Desmethyl Venlafaxine-d6 is used in a preclinical pharmacokinetic study on extended-release solid oral dosage forms of venlafaxine in New Zealand White rabbits .
Methods of Application
The study used a multiple-reaction monitoring (MRM) LC–MS/MS method for simultaneously quantitating venlafaxine and its equipotent metabolite O-desmethylvenlafaxine in rabbit plasma . The method involved solid-phase extraction for sample preparation followed by an ultrafast LC–MS/MS analysis .
Results or Outcomes
The validation results were within the permissible limits of US FDA recommendations and acceptance criteria for bioanalytical method validation . The data obtained from preclinical PK studies gives preliminary evidence about drug absorption rates and sites, and a possible mechanism of drug distribution, metabolism, and elimination .
Neurotransmission Research
Scientific Field
This application is in the field of Neurobiology .
Application Summary
D,L-O-Desmethyl Venlafaxine-d6 is used in research related to neurotransmission, particularly in the context of neurodegenerative diseases such as Alzheimer’s, Parkinson’s, and Schizophrenia .
Methods of Application
The specific methods of application can vary widely depending on the particular research context. However, it typically involves using D,L-O-Desmethyl Venlafaxine-d6 as a reference compound in various in vitro and in vivo experiments to study its effects on neurotransmission .
Results or Outcomes
The specific results or outcomes can also vary widely. However, such research can contribute to a better understanding of the role of neurotransmission in neurodegenerative diseases and may potentially lead to the development of new therapeutic strategies .
Isotope Research
Scientific Field
This application is in the field of Organic Chemistry .
Application Summary
D,L-O-Desmethyl Venlafaxine-d6, being a deuterated metabolite of Venlafaxine, is used in isotope research . This includes imaging, diagnosis, and newborn screening .
Methods of Application
The specific methods of application can vary depending on the research context. However, it typically involves using D,L-O-Desmethyl Venlafaxine-d6 as a tracer in various chemical reactions or biological processes .
Results or Outcomes
The specific results or outcomes can vary. However, such research can provide valuable insights into the mechanisms of various chemical reactions or biological processes .
properties
IUPAC Name |
3,3,4,4,5,5-hexadeuterio-1-[2-(dimethylamino)-1-(4-hydroxyphenyl)ethyl]cyclohexan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/i3D2,4D2,5D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYIDSXMWOZKMP-RUJHVMJGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(CC(C1([2H])[2H])([2H])[2H])(C(CN(C)C)C2=CC=C(C=C2)O)O)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D,L-O-Desmethyl Venlafaxine-d6 |
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